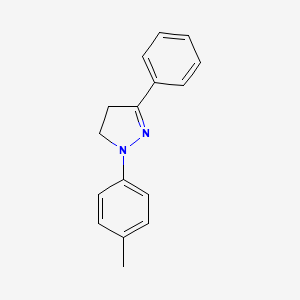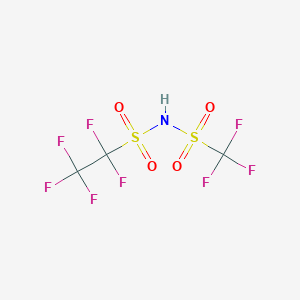
Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine is a compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of both pentafluoroethyl and trifluoromethylsulfonyl groups, which contribute to its high stability and reactivity. This compound is often used in the synthesis of ionic liquids and as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine typically involves the reaction of pentafluoroethylsulfonyl fluoride with trifluoromethylsulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves a similar synthetic route but on a larger scale. The use of specialized equipment and reactors ensures the efficient and safe production of this compound. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of certain diseases.
Industry: It is used in the production of ionic liquids, which are important in various industrial processes, including electrochemistry and separation technologies.
Wirkmechanismus
The mechanism by which pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s high reactivity allows it to form stable complexes with other molecules, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.
Trifluoromethanesulfonamide: Used in the synthesis of various organic compounds.
Pentafluoroethylsulfonamide: Similar in structure but with different reactivity and applications.
Uniqueness
Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine is unique due to the presence of both pentafluoroethyl and trifluoromethylsulfonyl groups, which provide a combination of high stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
Molekularformel |
C3HF8NO4S2 |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
1,1,2,2,2-pentafluoro-N-(trifluoromethylsulfonyl)ethanesulfonamide |
InChI |
InChI=1S/C3HF8NO4S2/c4-1(5,6)2(7,8)17(13,14)12-18(15,16)3(9,10)11/h12H |
InChI-Schlüssel |
JTKRNINHVGHDBS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


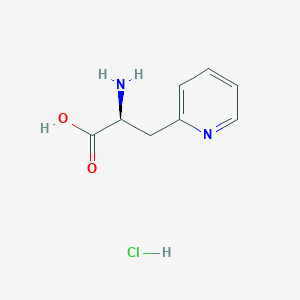
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)



![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)

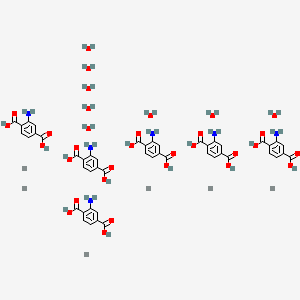

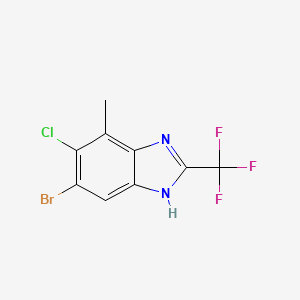
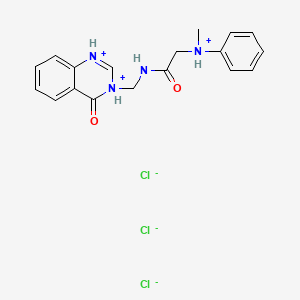
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
